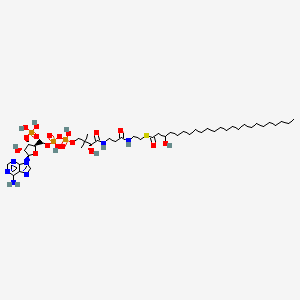
3-hydroxytetracosanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxytetracosanoyl-CoA is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxytetracosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a very long-chain fatty acyl-CoA. It derives from a 3-hydroxytetracosanoic acid. It is a conjugate acid of a 3-hydroxytetracosanoyl-CoA(4-).
Scientific Research Applications
Bio-Based Production of Chemicals
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical used to produce various commodity chemicals like acrylic acid and acrylamide. Research has explored the fermentative production of 3-HP using yeast and bacteria, highlighting the potential of these organisms as bio-based cell factories for the production of 3-HP and its derivatives. This approach offers a sustainable alternative to petrochemicals for producing important commercial chemicals (Chen, Bao, Kim, Siewers, & Nielsen, 2014), (Yang, Chen, Yang, Zhou, Hu, Zhang, Zhu, Wang, & Yang, 2017).
Optimization of Biosynthetic Pathways
The efficiency of biosynthetic pathways for 3-HP production has been significantly enhanced by engineering the balance of enzyme activities in the malonyl-CoA pathway. Studies have demonstrated increased 3-HP titer up to 40.6 g/L, representing a substantial improvement in the productivity of recombinant Escherichia coli strains. This emphasizes the importance of metabolic balance in multistep biosynthetic pathways (Liu, Ding, Zhang, Liu, Xian, & Zhao, 2016), (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).
Poly(3-Hydroxypropionate) Production
Engineering Escherichia coli for the biosynthesis of Poly(3-hydroxypropionate) (P3HP), a biodegradable and biocompatible thermoplastic, has shown the feasibility of using structurally unrelated carbon sources for producing biodegradable plastics. This research contributes to developing sustainable methods for producing bioplastics (Wang, Liu, Xian, Zhang, & Zhao, 2012).
Biotechnological Applications in Microbial Production
The potential of microbes like Methylobacterium extorquens and Saccharomyces cerevisiae for the production of 3-HP from various carbon feedstocks like methanol and glycerol has been explored. This research paves the way for using these organisms in industrial applications for the sustainable production of valuable chemicals (Martin, Dhamankar, Tseng, Sheppard, Reisch, & Prather, 2013), (Liu, Ding, Xian, Liu, Liu, Ma, & Zhao, 2017).
properties
Product Name |
3-hydroxytetracosanoyl-CoA |
|---|---|
Molecular Formula |
C45H82N7O18P3S |
Molecular Weight |
1134.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxytetracosanethioate |
InChI |
InChI=1S/C45H82N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,53,56-57H,4-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t33?,34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
QIBKBVRVOFIKLN-SBPVGHMXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(15R)-13-[(2-chlorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264146.png)
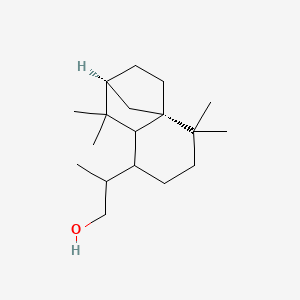
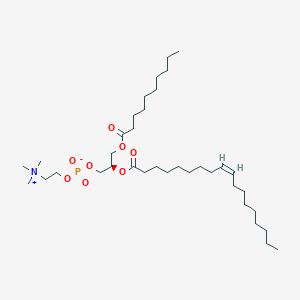
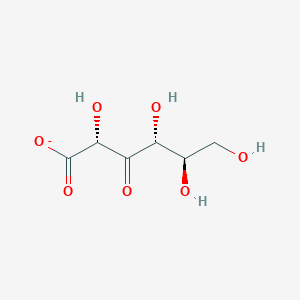
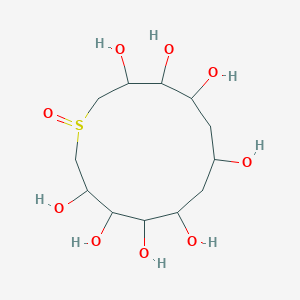
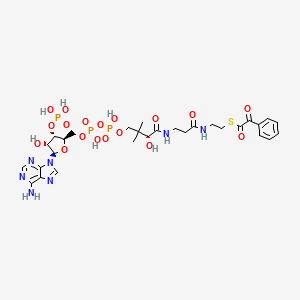


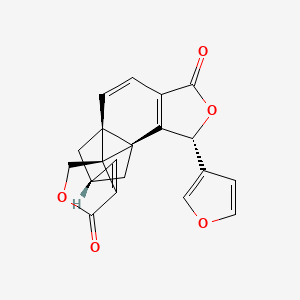
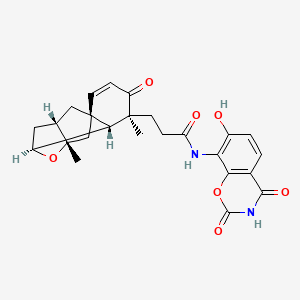


![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)